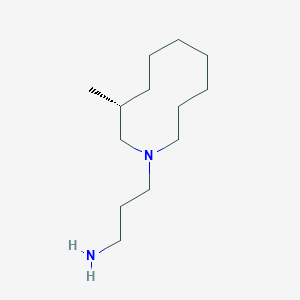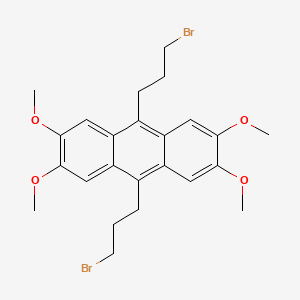
2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is a compound known for its unique chemical structure and properties. It is an excellent tridentate ligand for transition metals such as copper and nickel
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-mercaptophenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- has several scientific research applications:
Coordination Chemistry: It serves as a ligand for transition metals, forming stable complexes.
Catalysis: The metal complexes of this compound are used as catalysts in various organic transformations.
Material Science: It is used in the synthesis of new materials with unique properties, such as molecular turnstiles and helicates.
Biological Applications: The compound’s ability to form complexes with metals makes it useful in studying metalloenzyme active sites and developing synthetic ion transporters.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- involves its ability to coordinate with metal ions through its tridentate ligand structure. This coordination can stabilize reactive species, facilitate electron transfer, and enhance catalytic activity . The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the mercaptophenyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of various derivatives.
2,6-Diaminopyridine: Another derivative with different functional groups.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is unique due to its dual thiol groups, which provide additional sites for coordination and reactivity. This makes it particularly useful in forming stable metal complexes and enhancing catalytic properties compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
223130-58-3 |
|---|---|
Molekularformel |
C19H15N3O2S2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-N,6-N-bis(2-sulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(21-12-6-1-3-10-16(12)25)14-8-5-9-15(20-14)19(24)22-13-7-2-4-11-17(13)26/h1-11,25-26H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
RUQQEQDCOYGHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)

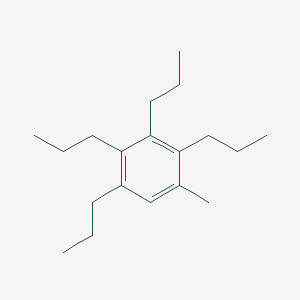
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
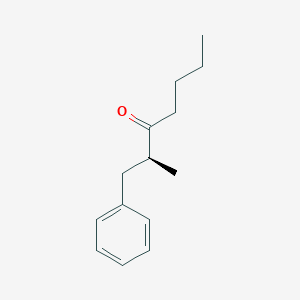
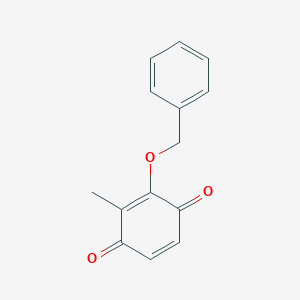
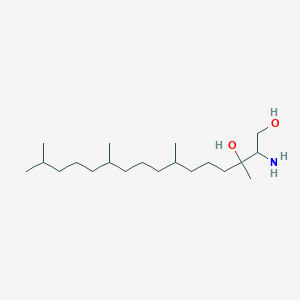
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
